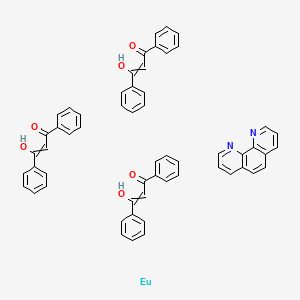
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is a coordination compound that combines europium, a rare earth element, with organic ligands 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline. Europium is known for its luminescent properties, making this compound particularly interesting for applications in materials science and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method involves dissolving europium nitrate in a solvent such as ethanol, followed by the addition of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling systems would also be employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of europium, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of europium oxides, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is used as a luminescent probe for studying coordination chemistry and molecular interactions. Its unique luminescent properties make it valuable for spectroscopic studies.
Biology
In biological research, this compound can be used as a fluorescent marker for imaging and tracking biological processes. Its luminescence allows for high sensitivity and specificity in detecting biological molecules.
Medicine
In medicine, europium-based compounds are explored for their potential use in diagnostic imaging and as therapeutic agents. The luminescent properties of europium can enhance the contrast in imaging techniques such as MRI and fluorescence microscopy.
Industry
In industry, this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and display technologies. Its luminescent properties are harnessed to improve the efficiency and brightness of these devices.
Mechanism of Action
The mechanism of action of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline involves the coordination of europium ions with the organic ligands, leading to the formation of a stable complex. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligands. The molecular targets and pathways involved include the interaction of europium with various biological molecules and cellular structures, leading to changes in luminescence that can be detected and analyzed.
Comparison with Similar Compounds
Similar Compounds
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one: This compound lacks the 1,10-phenanthroline ligand, resulting in different luminescent properties.
Europium;1,10-phenanthroline: This compound lacks the 3-hydroxy-1,3-diphenylprop-2-en-1-one ligand, leading to variations in stability and reactivity.
Terbium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: Terbium is another rare earth element with similar luminescent properties, but with different spectral characteristics.
Uniqueness
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is unique due to the combination of europium’s luminescent properties with the specific electronic effects of the organic ligands. This combination results in a compound with enhanced stability, luminescence, and versatility in various applications.
Properties
IUPAC Name |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H44EuN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)
![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

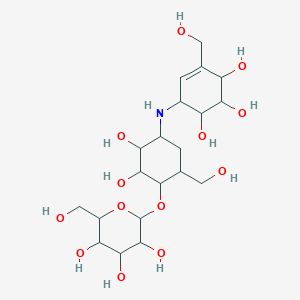
![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)
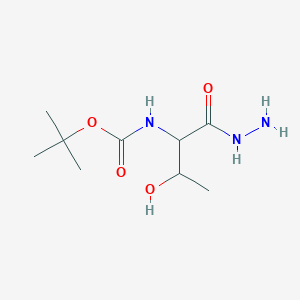
![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)

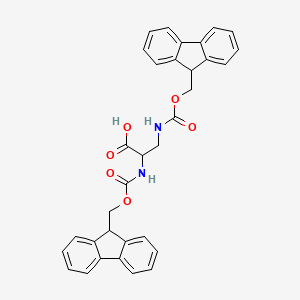
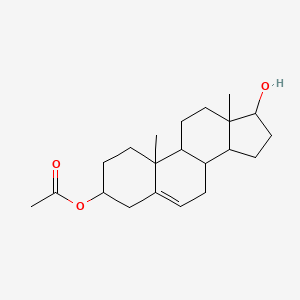
![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
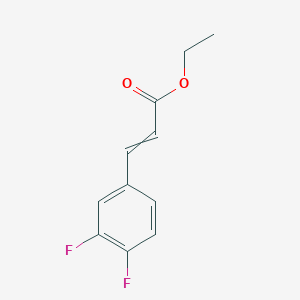

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
